molecular formula C22H27N3O2 B5384850 N-[1-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide

N-[1-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide

Cat. No.: B5384850
M. Wt: 365.5 g/mol
InChI Key: YZVHAJULBZOJCZ-UHFFFAOYSA-N
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Description

N-[1-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzimidazole core with a butan-2-ylphenoxyethyl side chain and a formamide group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Butan-2-ylphenoxyethyl Side Chain: This step involves the alkylation of the benzimidazole core with 4-butan-2-ylphenol and an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Formylation: The final step is the formylation of the benzimidazole derivative using formic acid or formic acid derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the butan-2-ylphenoxyethyl side chain.

    Reduction: Reduction reactions can target the formamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core and side chain.

    Reduction: Amines derived from the reduction of the formamide group.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical assays and studies.

    Medicine: Possible therapeutic applications due to its benzimidazole core, which is known for antiviral, antifungal, and anticancer properties.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The butan-2-ylphenoxyethyl side chain and formamide group may enhance binding affinity and specificity to these targets, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Mebendazole: An antiparasitic benzimidazole derivative.

    Albendazole: Another antiparasitic agent with a benzimidazole core.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

Uniqueness

N-[1-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide is unique due to its specific side chain and functional groups, which may confer distinct properties and applications compared to other benzimidazole derivatives. Its potential for diverse chemical reactions and applications in various fields highlights its versatility and importance.

Properties

IUPAC Name

N-[1-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-4-16(2)18-9-11-19(12-10-18)27-14-13-25-21-8-6-5-7-20(21)24-22(25)17(3)23-15-26/h5-12,15-17H,4,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVHAJULBZOJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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